Exendin-4 (3-39) is a 39-amino acid peptide derived from the saliva of the Gila monster (Heloderma suspectum). It is recognized for its role as a potent agonist of the glucagon-like peptide-1 receptor, which is crucial in glucose metabolism and insulin secretion. Exendin-4 shares structural and functional similarities with glucagon-like peptide-1, making it significant in therapeutic applications for type 2 diabetes mellitus. Its chemical structure can be represented as C184H282N50O60S, with a CAS number of 141758-74-9 .
Exendin-4 was first isolated from the venom of the Gila monster, a lizard known for its unique salivary peptides that influence glucose homeostasis . The discovery of this peptide has led to its development as a pharmaceutical agent, particularly in the form of exenatide, which is marketed under the brand names Byetta and Bydureon .
The synthesis of Exendin-4 can be achieved through solid-phase peptide synthesis techniques, which allow for precise control over the sequence and composition of amino acids. This method involves attaching the first amino acid to a solid support and sequentially adding protected amino acids while removing protective groups at each step.
The synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where amino acids are activated using coupling agents such as HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or DIC (diisopropylcarbodiimide). The final product can be purified using high-performance liquid chromatography to ensure high purity levels suitable for biological assays .
The molecular structure of Exendin-4 features a significant degree of secondary structure, predominantly alpha-helical in nature, particularly between residues 7 to 28. The presence of specific residues contributes to its stability and functionality; for instance, glutamate at position 16 enhances helicity compared to glucagon-like peptide-1, which contains glycine at this position .
Nuclear magnetic resonance spectroscopy has been employed to elucidate the structural characteristics of Exendin-4 in various environments, revealing that it maintains a stable tertiary structure in solution and micelle-associated states. This structural integrity is crucial for its biological activity as it facilitates receptor binding .
Exendin-4 undergoes various interactions within biological systems, primarily through binding to the glucagon-like peptide-1 receptor. This binding triggers downstream signaling pathways that enhance insulin secretion from pancreatic beta cells while inhibiting glucagon release.
The interactions can be characterized by studying the binding kinetics using radiolabeled ligands or fluorescence resonance energy transfer techniques. These methods provide insights into the affinity and specificity of Exendin-4 for its receptor compared to other peptides like glucagon-like peptide-1 .
Exendin-4 acts by mimicking the effects of glucagon-like peptide-1, binding to its receptor on pancreatic cells. This interaction activates adenylate cyclase, leading to increased cyclic adenosine monophosphate levels, which subsequently enhances insulin secretion in response to elevated blood glucose levels.
Clinical studies have shown that Exendin-4 not only improves glycemic control but also promotes weight loss by delaying gastric emptying and reducing appetite. These multifaceted effects make it a valuable therapeutic agent in managing type 2 diabetes mellitus .
The chemical properties include its behavior as an incretin mimetic with significant bioactivity at physiological pH levels. It demonstrates stability in various biochemical environments but may undergo degradation under extreme conditions such as high temperatures or prolonged exposure to light.
Exendin-4 has been extensively studied for its therapeutic potential in treating type 2 diabetes mellitus. Its applications extend beyond glycemic control; research indicates possible benefits in neuroprotection and weight management. Furthermore, ongoing studies are exploring its role in other metabolic disorders and potential applications in regenerative medicine due to its effects on cellular signaling pathways .
Exendin-4 (3-39) belongs to the glucagon peptide superfamily, characterized by a conserved C-terminal α-helix and N-terminal flexibility. Its structure diverges critically from both native GLP-1 and full-length Exendin-4:
Core Sequence & Modifications:Exendin-4 (3-39) retains residues 3–39 of Exendin-4 (H-His^1-Gly^2-Glu³-Gly⁴-...-Pro³⁷-Ser³⁸-NH₂). The truncation eliminates His¹ and Gly², residues essential for GLP-1R activation via transmembrane domain engagement [1] [10]. The C-terminal amidation (Ser³⁹-NH₂) enhances stability, mirroring Exendin-4’s DPP-IV resistance [4] [8].
Secondary Structure:Circular dichroism and NMR studies confirm that Exendin-4 (3-39) maintains a partial C-terminal α-helix (residues 12–28), though fractional helicity is reduced compared to Exendin-4. This helix mediates initial docking to the GLP-1R N-terminal domain (NTD), while the N-terminal truncation ablates receptor activation capacity [10].
Comparative Pharmacology:As shown in Table 1, Exendin-4 (3-39) shares ~95% sequence identity with Exendin-4 but exhibits divergent receptor behavior due to its modified N-terminus.
Table 1: Structural and Functional Comparison of GLP-1 Superfamily Peptides
Feature | GLP-1(7-36)NH₂ | Exendin-4 | Exendin-4 (3-39) |
---|---|---|---|
Full Sequence | HAEGTFTSDVSSYLEGQAAKEFIAWLVKGR-NH₂ | HGEGTFTSDLSKQMEEEAVRLFIEWLKNGGPSSGAPPPS-NH₂ | EGTFTSDLSKQMEEEAVRLFIEWLKNGGPSSGAPPPS-NH₂ |
N-Terminus | His⁷-Ala⁸ | His¹-Gly² | Glu³-Gly⁴ |
C-Terminus | Amidation | Amidation | Amidation |
Receptor Activity | Endogenous Agonist | Potent Agonist | Competitive Antagonist |
DPP-IV Sensitivity | High (t₁/₂: 1–2 min) | Low (t₁/₂: ~2.4 h) | Low |
Key Binding Domain | C-terminal helix (NTD) + N-terminus (TMD) | C-terminal helix (NTD) + N-terminus (TMD) | C-terminal helix (NTD) only |
Data synthesized from [1] [4] [8]
Exendin-4 (3-39) is a synthetic derivative of Exendin-4, a naturally occurring peptide isolated from the venom of the Gila monster (Heloderma suspectum). Evolutionary adaptations in this peptide reflect its role in lizard physiology:
Venom Function vs. Glucose Regulation:Exendin-4 in Heloderma venom likely aids in prey immobilization by slowing gastric emptying and inducing hypoglycemia—effects beneficial for a predator consuming large meals infrequently [4] [8]. This contrasts with mammalian GLP-1, which is secreted postprandially by intestinal L-cells.
Sequence Conservation & Divergence:Exendin-4 shares 53% homology with human GLP-1 but possesses unique N- and C-terminal extensions (Table 1). The Gly² substitution for Ala⁸ (GLP-1 numbering) confers DPP-IV resistance, allowing prolonged activity in venom and enabling therapeutic exploitation [4] [5]. Exendin-4 (3-39) leverages this stability while functionally diverging via N-terminal truncation.
Biosynthetic Context:Unlike GLP-1 (cleaved from proglucagon), Exendin-4 is directly encoded in Heloderma venom gland transcripts. Its gene shares ancestral linkage with the glucagon/GLP family but evolved under distinct selective pressures for venom function [5] [8].
The trajectory of Exendin-4 (3-39) reflects deliberate structural optimization informed by receptor pharmacology:
Discovery of Exendin-4:Exendin-4 was purified from H. suspectum venom in 1992 by Eng et al. Screening revealed its ability to displace ¹²⁵I-GLP-1 from pancreatic GLP-1R and stimulate insulin secretion in vitro, despite limited sequence identity with GLP-1 [4] [8]. Its metabolic effects were confirmed in diabetic rodent models, spurring development of exenatide (synthetic Exendin-4) as a therapy [5].
Rational Design of Antagonists:Early structure-activity studies demonstrated that N-terminal truncation of GLP-1 or Exendin-4 converts agonists to antagonists. Removal of His¹-Gly² from Exendin-4 yielded Exendin-4 (3-39), which binds GLP-1R with high affinity (Kᵢ: 3.5–6.88 nM) but fails to stimulate cAMP production (Table 2). Instead, it competitively inhibits GLP-1 and Exendin-4 signaling [4] [9]. Phe²² within the helical domain was identified as critical for NTD binding retention in the truncated peptide [10].
Mechanistic Validation:Key evidence for antagonist function includes:
Table 2: Pharmacological Profile of Exendin-4 (3-39) at GLP-1R
Parameter | Exendin-4 (3-39) | Exendin-4 |
---|---|---|
Receptor Binding (Kᵢ or Kd, nM) | 3.5–6.88 (rat pancreas/lung) [4] | ~0.5–2.0 [4] |
cAMP EC₅₀ | No stimulation up to 10 µM | 0.1–0.5 nM [9] |
Inhibition of GLP-1/Ex-4 cAMP | IC₅₀: 1–20 nM [4] [9] | N/A |
Effect on Insulin Secretion | Antagonizes GLP-1-induced secretion [4] | Potent stimulation [8] |
Data compiled from binding and signaling studies in pancreatic cells and membranes
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1